molecular formula C23H25F3N4O2S B2910904 N-((4-butyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide CAS No. 476449-14-6

N-((4-butyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide

Cat. No.: B2910904
CAS No.: 476449-14-6
M. Wt: 478.53
InChI Key: BWNZHYUIPZEKOF-UHFFFAOYSA-N
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Description

This compound is a 1,2,4-triazole derivative featuring a 4-butyl substituent on the triazole ring, a 4-(trifluoromethyl)benzylthio moiety at position 5, and a 4-methoxybenzamide group attached via a methylene linker. Its synthesis likely follows routes analogous to those described for related triazoles, involving condensation of hydrazides with isothiocyanates and subsequent cyclization or alkylation steps .

Properties

IUPAC Name

N-[[4-butyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25F3N4O2S/c1-3-4-13-30-20(14-27-21(31)17-7-11-19(32-2)12-8-17)28-29-22(30)33-15-16-5-9-18(10-6-16)23(24,25)26/h5-12H,3-4,13-15H2,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWNZHYUIPZEKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CNC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((4-butyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article will explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects reported in the literature.

Chemical Structure and Properties

The compound has the following molecular formula: C23H25F3N4O2S, with a molecular weight of 478.53 g/mol. Its structure includes a triazole ring, a methoxybenzamide moiety, and a trifluoromethylbenzyl thioether, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds featuring the 1,2,4-triazole framework exhibit notable antimicrobial properties. For instance, a series of 1,2,4-triazole derivatives were screened against various bacterial strains and fungi. The presence of the thioether group in this compound may enhance its efficacy against pathogens due to increased lipophilicity and improved cell membrane penetration .

Anticancer Activity

The anticancer potential of triazole derivatives has been widely studied. For example, compounds with similar structural features have shown promising results in inhibiting cancer cell proliferation in various human cancer cell lines. In vitro studies have demonstrated that certain triazole derivatives can induce apoptosis in cancer cells through mechanisms involving the modulation of signaling pathways such as JNK and p53 .

Case Study: Inhibition of Cancer Cell Lines

A specific study evaluated the effects of related triazole compounds on human colon cancer (HCT116) cells. The results indicated that some derivatives exhibited IC50 values lower than 10 μM, suggesting significant anticancer activity comparable to established chemotherapeutic agents .

Antiviral Activity

The antiviral properties of triazole compounds have also been investigated. Research has shown that certain derivatives can inhibit the replication of viruses such as hepatitis C virus (HCV). The structure-activity relationship (SAR) studies revealed that modifications to the triazole ring and substituents significantly influence antiviral potency .

Summary of Biological Activities

Activity Mechanism Reference
AntimicrobialDisruption of microbial cell membranes
AnticancerInduction of apoptosis; modulation of signaling pathways
AntiviralInhibition of viral replication

The biological activities exhibited by this compound can be attributed to its ability to interact with specific biological targets:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor for enzymes involved in pathogen metabolism or cancer cell survival.
  • Cell Membrane Interaction : The lipophilic nature provided by the butyl and trifluoromethyl groups enhances interaction with lipid membranes.
  • Signaling Pathway Modulation : By influencing key signaling pathways (e.g., JNK), it can trigger apoptosis in cancer cells.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. The triazole moiety in this compound has been linked to the inhibition of fungal growth, making it a candidate for antifungal drug development. Studies have shown that derivatives of triazoles can effectively target fungal enzymes, offering a pathway for treating infections caused by resistant strains.

Anticancer Properties

The incorporation of thiophene and triazole units in the compound has been associated with anticancer activity. In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival. The unique structure of this compound may enhance its efficacy against specific cancer types.

Agrochemical Applications

The chlorophenoxy group is commonly found in herbicides due to its ability to disrupt plant growth processes. This compound could potentially be developed into a herbicide that targets specific weeds while minimizing harm to crops. The mechanism of action may involve interference with hormonal pathways in plants, leading to stunted growth or death.

Material Science Applications

In the realm of materials science, compounds with triazole groups are being explored for their potential as corrosion inhibitors and stabilizers in polymers. The ability of this compound to form coordination complexes with metals could be leveraged to enhance the durability and performance of materials exposed to harsh environments.

Case Study 1: Antifungal Activity Evaluation

A study tested various derivatives of triazole compounds against Candida albicans. The results indicated that modifications to the side chains significantly affected antifungal potency. The compound under discussion showed promising results in preliminary tests, suggesting further investigation into its structure-activity relationship (SAR) could yield effective antifungal agents.

Case Study 2: Anticancer Mechanism Exploration

Research published in Journal of Medicinal Chemistry explored the anticancer mechanisms of triazole derivatives. The study found that compounds similar to 2-(4-chlorophenoxy)-2-methyl-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)propanamide induced cell cycle arrest and apoptosis in breast cancer cell lines via mitochondrial pathways. This highlights the potential for this compound as a lead structure for developing new anticancer therapies.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Analogs
Compound Name/ID Substituents/Features Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups
Target Compound 4-butyl, 4-(CF₃)benzylthio, 4-OMe-benzamide Not reported Not reported CF₃ (electron-withdrawing), OMe (electron-donating)
Compound 52 () 4-(CF₃)phenyl, sulfamoyl Not reported 277–279 CF₃, sulfamoyl (polar)
Compound 53 () 4-OMe-phenyl, sulfamoyl Not reported 255–258 OMe, sulfamoyl
N-((4-(4-ethoxyphenyl)-5-((4-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-methoxybenzamide () 4-ethoxyphenyl, 4-F-benzylthio 492.6 Not reported Ethoxy (electron-donating), F (electron-withdrawing)
3-fluoro-N-((4-phenyl-5-((3-(CF₃)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzamide () 3-CF₃-benzylthio, 3-F-benzamide Not reported Not reported CF₃ (meta position), F (meta position)

Key Observations:

  • Substituent Effects : The target compound’s 4-butyl group increases lipophilicity compared to phenyl or benzyl groups in analogs like Compound 52. The 4-methoxybenzamide group enhances solubility relative to sulfamoyl-containing analogs (e.g., Compounds 51–55 in ) .
  • Positional Isomerism : The trifluoromethyl group in the target is para-substituted on the benzylthio moiety, whereas ’s analog has a meta-CF₃. This positional difference may alter steric interactions and electronic effects .
  • Synthetic Pathways: Analogous compounds () were synthesized via reflux in ethanol or basic media, suggesting the target compound may follow similar protocols with modifications for alkylation or amidation steps .

Physicochemical and Spectral Properties

  • Melting Points : Analogs with trifluoromethyl groups (e.g., Compound 52, 277–279°C) exhibit higher melting points than methoxy-substituted derivatives (e.g., Compound 53, 255–258°C), likely due to CF₃’s strong intermolecular interactions . The target compound’s melting point is unreported but expected to fall within this range.
  • IR Spectroscopy : Triazole-thione tautomers () show νC=S bands at 1247–1255 cm⁻¹ and lack νC=O bands (1663–1682 cm⁻¹), confirming cyclization. The target compound’s benzamide group would retain a carbonyl band (~1680 cm⁻¹), distinguishing it from sulfamoyl analogs .
  • NMR Profiles : The 4-methoxybenzamide’s aromatic protons (δ 6.8–7.8 ppm) and CF₃ group’s deshielding effects would be key identifiers in the target’s ¹H-/¹³C-NMR spectra .

Functional Group Impact on Bioactivity (Inferred)

While biological data for the target compound are unavailable, structural analogs provide insights:

  • Trifluoromethyl Groups : Enhance metabolic stability and ligand-receptor binding via hydrophobic interactions (e.g., Compound 52) .
  • Methoxy Groups : Improve solubility but may reduce potency compared to electron-withdrawing groups like CF₃ .
  • Thioether Linkers : The benzylthio moiety in the target compound may confer flexibility and redox stability compared to sulfamoyl groups in ’s analogs .

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